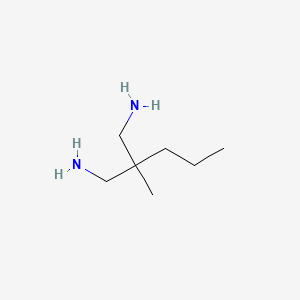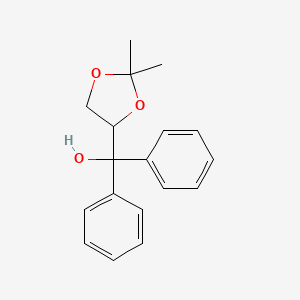
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol is an organic compound that features a dioxolane ring and a diphenylmethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol typically involves the reaction of diphenylmethanol with acetone and ethylene glycol under acidic conditions to form the dioxolane ring. The reaction is usually carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction mixture is heated to reflux, and the product is isolated by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The dioxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol: This compound has a similar dioxolane ring but lacks the diphenylmethanol moiety.
Uniqueness
The presence of the diphenylmethanol moiety in (2,2-Dimethyl-1,3-dioxolan-4-yl)(diphenyl)methanol distinguishes it from other similar compounds. This structural feature imparts unique chemical properties and reactivity, making it valuable in specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
93903-31-2 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(2,2-dimethyl-1,3-dioxolan-4-yl)-diphenylmethanol |
InChI |
InChI=1S/C18H20O3/c1-17(2)20-13-16(21-17)18(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,19H,13H2,1-2H3 |
Clé InChI |
KPGCQRHYMXWWIM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Hydroxyphenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B14370827.png)
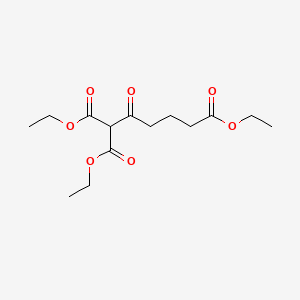
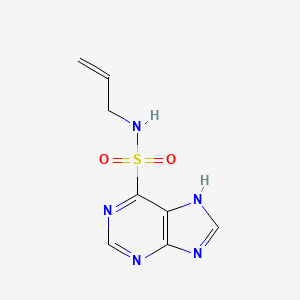
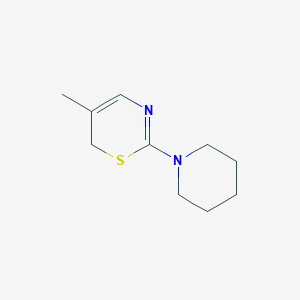
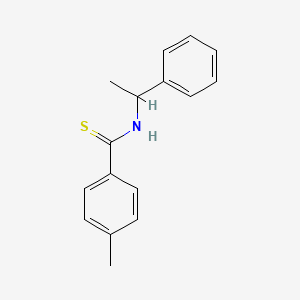
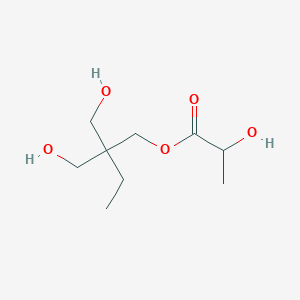
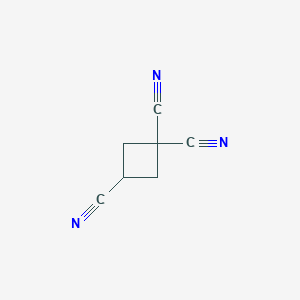
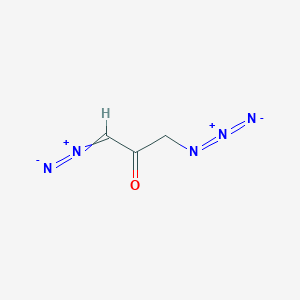
![Propanedinitrile, [1,1'-biphenyl]-4-yl-](/img/structure/B14370885.png)
![Methyl 4-[(6-chloro-9h-purin-9-yl)methyl]benzoate](/img/structure/B14370893.png)
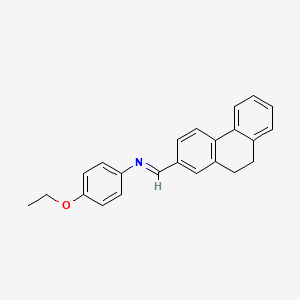
![6-{Methyl[3-(10H-phenothiazin-10-yl)propyl]amino}hexan-1-ol](/img/structure/B14370902.png)
